2-(Diethoxymethyl)phenylmagnesium bromide
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Overview
Description
2-(Benzaldehyde diethylacetal)magnesium bromide solution, 1 M in tetrahydrofuran (THF), is a specialized organometallic reagent used in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Benzaldehyde diethylacetal)magnesium bromide involves the reaction of benzaldehyde diethylacetal with magnesium bromide in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
C6H5CH(OCH2CH3)2+MgBr2→C6H5CH(OCH2CH3)2MgBr
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzaldehyde diethylacetal)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
The major products formed from these reactions are typically alcohols, resulting from the nucleophilic addition of the Grignard reagent to carbonyl compounds .
Scientific Research Applications
2-(Benzaldehyde diethylacetal)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Chemical Biology: Applied in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which 2-(Benzaldehyde diethylacetal)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide group stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This process is crucial in the formation of alcohols from carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
4-(Benzaldehyde diethylacetal)magnesium bromide: Similar in structure but with the acetal group at the para position.
Phenylmagnesium bromide: A simpler Grignard reagent without the acetal group.
Benzylmagnesium bromide: Contains a benzyl group instead of the benzaldehyde diethylacetal group.
Uniqueness
2-(Benzaldehyde diethylacetal)magnesium bromide is unique due to the presence of the acetal group, which can provide additional stability and reactivity in certain synthetic applications. This makes it a versatile reagent in organic synthesis compared to simpler Grignard reagents .
Properties
Molecular Formula |
C11H15BrMgO2 |
---|---|
Molecular Weight |
283.44 g/mol |
IUPAC Name |
magnesium;diethoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-8,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JBQVKOMEYWFQBS-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(C1=CC=CC=[C-]1)OCC.[Mg+2].[Br-] |
Origin of Product |
United States |
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